5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Descripción

Historical Context of Isoxazole Chemistry Development

The exploration of isoxazole chemistry began with Ludwig Claisen’s seminal work in 1903, which involved the oximation of propargylaldehyde acetal to synthesize the first isoxazole compound. This breakthrough laid the foundation for understanding the reactivity and aromaticity of the isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms. Over the 20th century, advancements in synthetic methodologies—such as 1,3-dipolar cycloadditions between nitrile oxides and alkynes—enabled the efficient construction of diverse isoxazole derivatives.

5-Methyl-3-phenylisoxazole-4-carboxaldehyde emerged as part of this broader innovation, with its synthesis reflecting the application of regioselective functionalization techniques. While its exact first synthesis date is unspecified, the compound’s design aligns with mid-to-late 20th-century efforts to develop isoxazole-based intermediates for pharmaceuticals and agrochemicals. Its structural complexity, featuring an aldehyde group, positions it as a versatile precursor in organic synthesis.

Nomenclature and Structural Classification

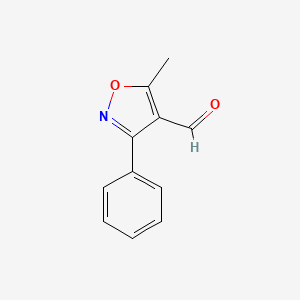

The systematic IUPAC name for this compound is 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde , which delineates its substituents and ring structure. Key structural features include:

- A 1,2-oxazole core (isoxazole ring) with nitrogen at position 1 and oxygen at position 2.

- A phenyl group at position 3, contributing aromatic character.

- A methyl group at position 5, enhancing steric and electronic properties.

- A carbaldehyde (-CHO) functional group at position 4, enabling nucleophilic addition reactions.

The molecule’s planar geometry and conjugation system (Figure 1) facilitate π-π interactions, while the aldehyde group introduces polarity, influencing solubility and reactivity.

Table 1: Structural Descriptors

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| SMILES | O=Cc1c(C)onc1c1ccccc1 |

| InChI Key | SMSBKEHQYUYAHK-UHFFFAOYSA-N |

| Functional Groups | Aldehyde, isoxazole, phenyl, methyl |

Chemical Registry Information and Identifiers

This compound is cataloged under several standardized identifiers:

- CAS Registry Number : 87967-95-1

- MDL Number : MFCD02677714

- Molecular Weight : 187.19 g/mol

- PubChem CID : Not explicitly listed, but related derivatives include 5-methyl-3-phenylisoxazole-4-carboxylic acid (CID 14343) and 5-methyl-3-phenylisoxazole-4-carboxamide (CID 644844).

Table 2: Registry and Physicochemical Data

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 87967-95-1 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Melting Point | 51–54°C | |

| Purity | ≥97% (GC) |

Position in the Isoxazole Derivatives Family

This compound belongs to a subclass of 3,4,5-trisubstituted isoxazoles , distinguished by its aldehyde functionality. Compared to common derivatives:

Table 3: Comparison with Key Isoxazole Derivatives

The aldehyde group in this compound makes it uniquely reactive, serving as a precursor for Schiff bases, hydrazones, and other conjugates in medicinal chemistry. Its role in multicomponent reactions—such as those catalyzed by g-C₃N₄·OH nanocomposites—highlights its utility in green synthesis.

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSBKEHQYUYAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379840 | |

| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-95-1 | |

| Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

A common precursor is 5-methyl-3-phenylisoxazole-4-carboxylic acid , which can be prepared by:

Cyclization of benzaldehyde oxime with ethyl acetoacetate in the presence of zinc chloride as a catalyst, heated gradually to 60°C without solvent, followed by ethanol addition and hydrolysis with sodium hydroxide to yield the acid after acidification and recrystallization.

Alternatively, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized by reacting benzaldehyde oxime, chloramine-T, and ethyl acetoacetate in ethanol at 10°C for 6 hours, followed by solvent evaporation and recrystallization.

Conversion to Carboxaldehyde

The carboxylic acid intermediate can be transformed into the corresponding aldehyde by:

Bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid using N-bromosuccinimide (NBS) and benzoyl peroxide, followed by nucleophilic substitution and reduction steps to yield the aldehyde functionality.

Formation of the acid chloride via reaction with thionyl chloride, which can then be converted to the aldehyde by controlled reduction or further functional group manipulation.

Detailed Reaction Conditions and Reagents

Alternative Synthetic Routes

Microwave-assisted synthesis : Brominated intermediates can be converted to imine derivatives under microwave irradiation (120°C, 30 min), which can be further manipulated to yield the aldehyde.

Use of coupling agents : Amide coupling reagents such as HBTU or HATU are employed in related syntheses to link carboxylic acid derivatives to amines, indicating the versatility of the acid intermediate for further functionalization.

Research Findings and Yields

The bromination and subsequent coupling steps to form imine intermediates have been reported with low yields (~3% over two steps), indicating challenges in direct functionalization at the 5-position without side reactions.

The hydrolysis of esters to acids proceeds efficiently under mild conditions (room temperature, aqueous base), facilitating the preparation of the acid precursor for aldehyde synthesis.

Crystallization of intermediates such as 5-methylisoxazole-4-carboxylic acid is critical for purity and subsequent reaction success, with solvents like toluene and acetic acid mixtures preferred for this step.

Summary Table of Key Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-phenylisoxazole-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Oxidation: 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Reduction: 5-Methyl-3-phenylisoxazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Methyl-3-phenylisoxazole-4-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The following table summarizes key structural differences among analogs:

Key Observations :

- Functional Groups : The aldehyde group in the title compound is distinct from the carboxylic acid, ester, and acid chloride derivatives. This confers unique reactivity, such as forming Schiff bases with amines, which is absent in other analogs .

Reactivity Profiles

Physical and Crystallographic Properties

| Property | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate |

|---|---|---|

| Melting Point | Not reported | Not reported |

| Crystal System | Monoclinic | Monoclinic |

| Hydrogen Bonding | O–H···O and C–H···N interactions | Weak C–H···O interactions |

| π-π Stacking | 3.96 Å (phenyl rings) | Not reported |

Key Findings :

Actividad Biológica

5-Methyl-3-phenylisoxazole-4-carboxaldehyde (CAS No. 87967-95-1) is an organic compound notable for its unique structural features and diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Functional Groups : Contains an isoxazole ring with a methyl group at the 5-position, a phenyl group at the 3-position, and a formyl group at the 4-position.

This specific substitution pattern contributes to its distinct chemical reactivity and biological activity. The aldehyde functionality allows for interactions with various biological targets, potentially leading to enzyme inhibition or receptor modulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites in proteins, altering their function.

- Interaction with Nucleic Acids : The aldehyde group can interact with DNA or RNA, potentially affecting gene expression and cellular processes.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways involved in inflammation and immune responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 12 µg/mL |

| P. aeruginosa | 20 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in cell cultures, indicating potential therapeutic benefits in treating inflammatory diseases like arthritis and asthma .

Case Studies

- Antitubercular Activity : A study synthesized derivatives of isoxazole compounds similar to this compound and evaluated their activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC values comparable to established treatments like isoniazid, suggesting potential use in tuberculosis therapy .

- Antioxidant Properties : Another investigation assessed the antioxidant capacity of various isoxazole derivatives, including this compound, using models such as C. elegans and human fibroblasts. Results indicated that it displayed superior antioxidant activity compared to traditional antioxidants like quercetin .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Carboxylic acid instead of aldehyde | Moderate antimicrobial activity |

| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxaldehyde | Methoxy group on phenyl ring | Enhanced anti-inflammatory effects |

| 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde | Bromine atom on phenyl ring | Increased cytotoxicity against cancer cells |

The presence of the aldehyde group in this compound enhances its reactivity and biological profile compared to its analogs.

Q & A

Q. What are the common synthetic routes for 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, and how can purity be assessed?

The compound is typically synthesized via cyclization reactions of appropriate precursors. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (a derivative) is prepared through condensation of hydroxylamine with diketones, followed by cyclization . Key intermediates like 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2) may be involved, requiring storage below 4°C to prevent degradation . Purity assessment should combine HPLC, NMR (to confirm functional groups), and melting point analysis. Commercial samples often report >95% purity via HPLC, as seen in Kanto Reagents' listings for related isoxazole derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.039 in related structures) .

- NMR : Use and NMR to confirm the aldehyde proton (~9-10 ppm) and aromatic/heterocyclic carbons.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and isoxazole ring vibrations .

Q. How should researchers handle and store this compound to ensure stability?

The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (N/Ar) at 0–4°C, as recommended for similar carbonyl-containing isoxazoles . For long-term storage, lyophilization or use of stabilizers (e.g., BHT) may prevent decomposition. Kanto Reagents’ protocols for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride emphasize strict temperature control .

Advanced Research Questions

Q. How can computational methods validate the crystal structure obtained from X-ray diffraction?

Compare experimental X-ray data (e.g., torsion angles, unit cell parameters) with density functional theory (DFT)-optimized structures. For example, the crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CHNO) showed close agreement between experimental and computed bond lengths, with deviations <0.01 Å . Software like Gaussian or ORCA can model electrostatic potential surfaces to predict reactivity .

Q. What strategies address discrepancies in biological activity data across different studies?

Contradictions may arise from variations in assay conditions or impurities. For instance, biological testing of isoxazole derivatives requires strict control of enantiomeric purity, as seen in penicillin analogs where stereochemistry critically impacts activity . Standardize protocols using high-purity samples (>97%, verified via LC-MS) and validate results with orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up often reduces yield due to side reactions (e.g., aldol condensation of the aldehyde group). Optimize catalysts (e.g., chiral Lewis acids) and reaction kinetics. For example, a 10g-scale synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride achieved 90% purity but required iterative recrystallization to remove chlorinated byproducts . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.